molecular formula C11H8F3N3 B1388608 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-amine CAS No. 1214354-90-1

3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1388608
CAS No.: 1214354-90-1
M. Wt: 239.2 g/mol
InChI Key: MEMLYBMXHXCSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-amine is a chemical compound offered for research purposes. This compound features a pyridine core substituted with a trifluoromethyl group and a second pyridin-3-yl amine moiety, a structural motif of significant interest in medicinal chemistry. Pyridine and trifluoromethyl groups are privileged structures in drug discovery. The pyridine ring acts as a versatile bioisostere for benzene, often improving solubility and influencing pharmacokinetic properties, while the trifluoromethyl group can enhance metabolic stability and membrane permeability . Compounds containing the 3-(pyridin-3-yl) scaffold have demonstrated substantial research value in the development of novel antibacterial agents . Specifically, derivatives of this class have been designed and synthesized as potential inhibitors targeting Gram-positive bacteria, showing activity against strains such as Staphylococcus aureus and Streptococcus pneumoniae . The mechanism of action for related bioactive compounds in this class involves inhibition of bacterial protein biosynthesis by binding to the 50S ribosomal subunit, a mechanism shared with the antibiotic linezolid . Beyond antimicrobial applications, pyridine derivatives are extensively explored in biomedical research for their utility as kinase inhibitors and in various other therapeutic areas, underscoring the potential of this compound as a key synthetic intermediate or building block for further chemical exploration . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new bioactive molecules. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-pyridin-3-yl-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)9-4-3-8(10(15)17-9)7-2-1-5-16-6-7/h1-6H,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMLYBMXHXCSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-amine typically involves the functionalization of pyridine derivatives. One common method is the reaction of 3-bromopyridine with trifluoromethylamine under suitable conditions to introduce the trifluoromethyl group. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₁H₈F₃N₃
  • Molecular Weight : 239.20 g/mol
  • CAS Registry Number : 1214354-90-1
  • MDL Number : MFCD15475165

Structural Features :
This compound consists of a pyridine core substituted at the 3-position with a pyridin-3-yl group and at the 6-position with a trifluoromethyl (-CF₃) group. The -CF₃ group enhances lipophilicity and metabolic stability, while the pyridinyl substituent contributes to π-π stacking interactions in biological systems .

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula CAS Number Key Differences/Effects Biological Activity (if reported)
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine Pyridin-4-yl at 3-position C₁₁H₈F₃N₃ 1214324-10-3 Pyridin-4-yl substitution alters electronic distribution; reduced steric hindrance Not explicitly reported
3-Methoxy-6-(trifluoromethyl)pyridin-2-amine Methoxy (-OCH₃) at 3-position C₇H₆F₃N₂O 1228898-19-8 Methoxy group increases polarity; may reduce membrane permeability Not reported in evidence
3-Iodo-5-(trifluoromethyl)pyridin-2-amine Iodo (-I) at 3-position C₆H₄F₃IN₂ Not provided Iodo substitution enhances molecular weight and halogen bonding potential Not reported in evidence
5-(2-Methoxypyridin-3-yl)pyridin-2-amine 2-Methoxypyridin-3-yl at 5-position C₁₁H₁₁N₃O 1249109-42-9 Methoxy group at pyridinyl meta-position may influence binding affinity Not reported in evidence
Key Observations:
  • Substituent Position: The position of the pyridinyl group (3- vs. 4-) significantly impacts electronic properties.
  • Trifluoromethyl Group : The -CF₃ group is a critical feature for enhancing metabolic stability across all analogs, as seen in related anticancer pyridine derivatives .
  • Polar vs. Nonpolar Substituents: Methoxy or hydroxyl groups (e.g., 2-Amino-5-(trifluoromethyl)pyridin-3-ol, similarity score 0.93 ) increase hydrophilicity but may reduce blood-brain barrier penetration compared to halogenated or aryl-substituted analogs.

Anticancer Derivatives :

  • Compound 4b (1,3,4-thiadiazole derivative): Exhibited IC₅₀ values of 1.8–2.4 µM against HepG2 and MCF-7 cells, outperforming doxorubicin .
  • Compound 12a (p-fluorophenyl urea derivative): Demonstrated the highest potency (IC₅₀: 1.2 µM) due to urea-mediated hydrogen bonding with biological targets .
  • Trifluoromethyl Pyridines : The presence of -CF₃ in pyridine derivatives correlates with enhanced cytotoxicity, likely due to improved binding to kinase domains or DNA intercalation .

Limitations: No direct activity data is available for 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-amine.

Biological Activity

3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound notable for its unique structural features, including a pyridine ring substituted with a trifluoromethyl group and an amine group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1214354-90-1
  • Molecular Formula : C11H8F3N3
  • Molecular Weight : 251.20 g/mol

The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl substitution plays a critical role in modulating the compound's affinity for these targets, potentially leading to various therapeutic effects.

Research Findings

Recent studies have explored the compound's potential therapeutic applications, including:

  • Anti-inflammatory Activity : Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties by inhibiting specific inflammatory pathways.
  • Anticancer Properties : Research indicates that it may act as an anticancer agent by targeting cancer cell proliferation pathways. For example, compounds with similar structures have shown promising results in inhibiting tumor growth in vitro.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes involved in disease processes. For instance, studies have shown that derivatives of pyridine compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases like Alzheimer's.

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
3-(Pyridin-3-yl)pyridin-2-amineLacks trifluoromethyl groupDifferent reactivity and lower potency
6-(Trifluoromethyl)pyridin-2-amineLacks pyridin-3-yl groupReduced biological relevance

The presence of both the pyridin-3-yl and trifluoromethyl groups in this compound confers unique electronic properties that enhance its biological activity compared to its analogs.

Case Study 1: Anticancer Potential

In a recent study, derivatives of pyridine compounds were screened for their anticancer activities against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications similar to those found in this compound could enhance anticancer efficacy.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyridine derivatives. The study found that some compounds effectively inhibited AChE and BChE, leading to increased levels of acetylcholine in neuronal systems. The most potent derivative demonstrated an IC50 value of approximately 34.81 µM against AChE, indicating potential for treating Alzheimer's disease.

Q & A

Q. What are the established synthetic pathways for 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-amine?

The synthesis typically involves multi-step organic reactions, including fluorination and coupling steps. Key intermediates, such as trifluoromethyl-substituted pyridines, are synthesized via vapor-phase chlorination/fluorination at elevated temperatures (>300°C) to introduce the trifluoromethyl group efficiently. Subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) with pyridin-3-yl derivatives are employed to assemble the final structure. Optimization of reaction parameters (e.g., solvent polarity, catalyst loading, and temperature) is critical to minimize by-products and improve yields .

Q. How is the compound characterized to confirm its structural identity?

Characterization relies on a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1^1H and 19^19F NMR verify the positions of the pyridinyl and trifluoromethyl groups.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : SHELXL (via SHELX programs) refines crystal structures to resolve bond lengths, angles, and intermolecular interactions. Validation includes checking R-factors (<5%) and residual electron density maps .

Q. What functional groups influence the compound’s reactivity?

The trifluoromethyl group acts as a strong electron-withdrawing moiety, enhancing electrophilicity at the pyridine ring. The pyridin-3-yl substituent contributes π-π stacking potential, while the amine group at position 2 enables nucleophilic substitution or coordination with metal catalysts. These features dictate reactivity in cross-coupling and heterocyclic functionalization reactions .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structure refinement?

Discrepancies (e.g., high R-values or thermal motion artifacts) are resolved using SHELXL’s constraints/restraints for bond lengths and angles. Twinning analysis (via SHELXD) and density modification (SHELXE) improve phase determination. Cross-validation with spectroscopic data (e.g., 1^1H-15^15N HMBC NMR) or computational models (DFT-optimized geometries) ensures structural accuracy .

Q. What strategies optimize the compound’s yield in multi-step syntheses?

Yield optimization involves:

  • Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer for exothermic fluorination steps.
  • Catalyst Screening : Palladium/XPhos systems improve coupling efficiency in pyridinyl-amine bond formation.
  • Purification Techniques : Automated flash chromatography or recrystallization in hexane/EtOAc mixtures isolates high-purity product .

Q. How is the compound’s bioactivity assessed in target validation studies?

  • In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization) quantify affinity for kinases or receptors.
  • Cellular Models : Glioblastoma xenografts or primary cell lines evaluate inhibition of proliferation (IC50_{50} determination).
  • Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) assesses CYP450-mediated degradation .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding modes to active sites (e.g., CSF1R kinase). Electrostatic potential maps (MEPs) highlight regions of nucleophilic/electrophilic reactivity, guiding SAR studies for derivatives .

Data Contradiction and Validation

Q. How to resolve conflicting spectroscopic data between NMR and MS?

  • NMR/MS Cross-Check : Ensure sample purity via HPLC (>95%). Impurities (e.g., residual solvents) can skew NMR signals.
  • Isotopic Pattern Analysis : HRMS confirms molecular formula alignment with theoretical isotopic distributions.
  • 2D NMR : 1^1H-13^13C HSQC/HMBC correlations resolve ambiguous proton assignments .

Q. What experimental controls validate crystallographic phase solutions?

  • Twinned Data : Use SHELXD’s pseudo-translation detection to correct for twinning.
  • Anomalous Dispersion : SAD/MAD phasing with heavy-atom derivatives (e.g., SeMet) validates electron density maps.
  • Fo-Fc Maps : Residual peaks >3σ indicate errors in atom placement or occupancy refinement .

Methodological Resources

  • SHELX Suite : For structure solution (SHELXS/SHELXD) and refinement (SHELXL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.